2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride
Description
2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a thiazole-derived compound featuring a chloro substituent at the 2-position and a chiral (S)-pyrrolidin-3-yloxymethyl group at the 5-position of the thiazole ring. Its hydrochloride salt enhances solubility and stability, making it a candidate for pharmaceutical and agrochemical research. The compound’s stereochemistry (S-configuration) and functional groups may influence its biological activity, particularly in targeting enzymes or receptors sensitive to chiral centers .
Properties
IUPAC Name |
2-chloro-5-[[(3S)-pyrrolidin-3-yl]oxymethyl]-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBNCWCASKNRN-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(S2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CN=C(S2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Allyl Isothiocyanate Derivatives
Procedure :
-
Allyl isothiocyanate derivatives (e.g., 3-chloroallyl isothiocyanate) are treated with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) at low temperatures (−40°C to 30°C) in halogenated solvents (e.g., dichloromethane).
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Example: Reaction of 1-isothiocyanate-2-chloro-2-propenyl with Cl₂ at 25–40°C yields 2-chloro-5-chloromethylthiazole hydrochloride after workup with sodium bicarbonate.
Key Data :
Cyclization via Thiourea and Trichloropropane
Procedure :
-
1,2,3-Trichloropropane reacts with thiourea in ketonic solvents (e.g., methyl isobutyl ketone) to form a thiazolidine intermediate, followed by dehydrogenation using oxidizing agents (e.g., sulfur or chloranil).
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Example: Thiourea and 1,2,3-trichloropropane in acetone at 60°C yield 2-amino-5-chloromethylthiazole, which is diazotized and chlorinated to CCT.
Advantages : Avoids hazardous allyl isothiocyanates but requires careful control of oxidation conditions.
Introduction of the Chloromethyl Group
The chloromethyl group at position 5 is critical for subsequent functionalization.
Sandmeyer Reaction
Procedure :
-
Diazotization of 2-amino-5-hydroxymethylthiazole with NaNO₂/HCl, followed by chlorination using CuCl or CuCl₂.
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Example: Treatment of 2-amino-5-hydroxymethylthiazole with tert-butyl nitrite and CuCl in HCl/acetonitrile yields 2-chloro-5-chloromethylthiazole.
Key Data :
Direct Chlorination with Thionyl Chloride (SOCl₂)
Procedure :
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Hydroxymethyl intermediates are treated with SOCl₂ in dichloromethane to replace hydroxyl groups with chlorine.
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Example: 2-Hydroxy-5-hydroxymethylthiazole reacts with SOCl₂ at 0°C to form 2-chloro-5-chloromethylthiazole.
| Thiazole Derivative | Pyrrolidine Derivative | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-5-chloromethylthiazole | (S)-Pyrrolidin-3-ol | K₂CO₃ | DMF | 68% |
Mitsunobu Reaction
Procedure :
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Coupling of 2-chloro-5-hydroxymethylthiazole with (S)-pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
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Example: Reaction at 0°C to room temperature for 6 hours provides the ether product with retention of stereochemistry.
Advantages : High stereoselectivity and mild conditions.
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for stability and solubility.
Procedure :
-
The product is dissolved in anhydrous ether or ethanol, and HCl gas is bubbled through the solution. The precipitate is filtered and dried.
-
Example: Treatment of 2-chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole with HCl in ethanol yields the hydrochloride salt (98% purity).
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Thiazole core | Chlorination of allyl isothiocyanates | High efficiency | Hazardous reagents | 70–95% |
| Chloromethylation | Sandmeyer reaction | Scalable | Low yields in some cases | 37–70% |
| Pyrrolidine coupling | Mitsunobu reaction | Stereoselective | Costly reagents | 65–80% |
Challenges and Optimization Strategies
-
Stereochemical Control : Use of chiral auxiliaries or enantiomerically pure pyrrolidinols ensures (S)-configuration.
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Byproduct Formation : Excess chlorinating agents (e.g., SO₂Cl₂) may lead to over-chlorination; stoichiometric control is critical.
-
Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but require rigorous drying to avoid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Medicinal Chemistry
The thiazole and pyrrolidine structures are known for their biological activities. Thiazoles, in particular, are associated with several pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar thiazole structures often exhibit significant antimicrobial properties. Preliminary studies suggest that 2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride may also possess such activity, although specific data is limited .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to demonstrate anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .
- Anticancer Potential : Compounds with thiazole rings have shown promise in cancer research. For instance, related thiazole compounds have been identified as inhibitors of microtubule formation, suggesting potential as antimitotic agents .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo nucleophilic substitution reactions. This property allows for the formation of various derivatives that can be tailored for specific biological activities. The synthesis typically involves multi-step processes that underscore the compound's complexity and versatility .
Biological Target Interactions
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Research indicates that thiazoles can interact with enzymes and receptors involved in metabolic pathways, which could lead to beneficial therapeutic effects .
Mechanism of Action
The mechanism of action of 2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine Dihydrochloride
This compound (CAS 1185309-44-7) shares a thiazole core and a chloro substituent but differs in the heterocyclic amine (piperidine vs. pyrrolidine) and the absence of chirality. Key comparisons include:
*Note: Formula estimated based on structural analogy to .
Key Insights :
- Piperidine’s larger ring size may confer greater conformational flexibility but reduce target specificity .
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride
This pyridyl-thiazole derivative (CAS 1909327-51-0) shares the thiazole scaffold but differs in substituents:
Key Insights :
- The aldehyde group in the pyridyl-thiazole enables covalent bonding with biological targets (e.g., enzyme active sites), whereas the pyrrolidine group in the target compound may facilitate hydrogen bonding or charge interactions.
- Pyrrolidine’s nitrogen could enhance solubility and bioavailability compared to the pyridyl-aldehyde derivative .
Biological Activity
2-Chloro-5-((S)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C8H12ClN2OS, with a molecular weight of approximately 255.16 g/mol. The compound exists as a hydrochloride salt, which typically enhances its solubility and stability in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H12ClN2OS |
| Molecular Weight | 255.16 g/mol |
| CAS Number | 1264038-52-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring can participate in various chemical reactions due to its electrophilic nature, while the pyrrolidine moiety may enhance binding affinity to biological targets.
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. The presence of the chloro group can enhance the reactivity of the compound, potentially leading to increased antibacterial or antifungal activities.
- Neuroactive Effects : Compounds containing pyrrolidine structures have been associated with neuroactive effects, possibly influencing neurotransmitter systems or exhibiting neuroprotective properties.
Antimicrobial Activity
A study evaluated several thiazole derivatives, including this compound, for their antimicrobial efficacy against various bacterial strains. The results indicated that this compound showed significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 25 | Moderate Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 10 | Strong Antibacterial |
Neuroprotective Studies
In another investigation focused on neuroprotection, researchers assessed the effects of this thiazole derivative on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers.
Q & A
Q. What are the key regulatory guidelines for preclinical toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
